![molecular formula C11H12O3 B12529365 (4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one CAS No. 821775-63-7](/img/structure/B12529365.png)
(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a furan ring and a cyclohexenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and cyclohex-2-en-1-one.
Reaction Conditions: The key step involves the aldol condensation of furan-2-carbaldehyde with cyclohex-2-en-1-one under basic conditions. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-ol: Similar structure but contains a hydroxyl group instead of a ketone.
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-carboxylic acid: Similar structure but contains a carboxylic acid group.
Uniqueness
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is unique due to its specific combination of a furan ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
821775-63-7 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12O3/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-3,5,7-8,11,13H,4,6H2/t8-,11+/m0/s1 |
Clé InChI |
CDWLIERBGCELSR-GZMMTYOYSA-N |
SMILES isomérique |
C1CC(=O)C=C[C@@H]1[C@H](C2=CC=CO2)O |
SMILES canonique |
C1CC(=O)C=CC1C(C2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


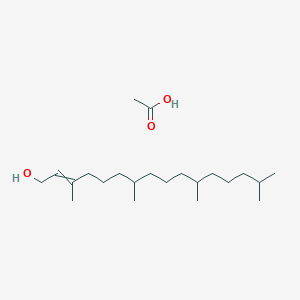
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
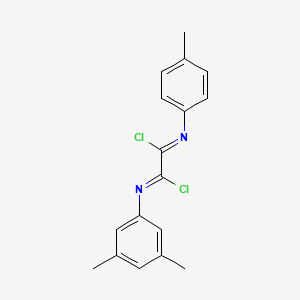
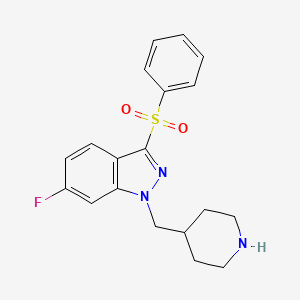
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)
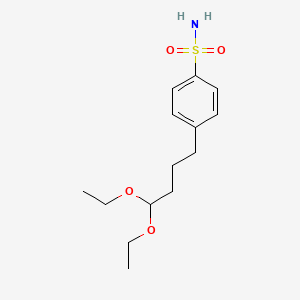

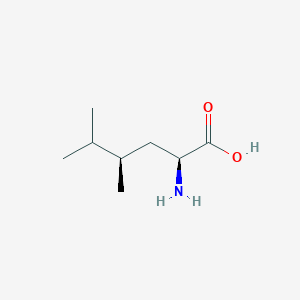
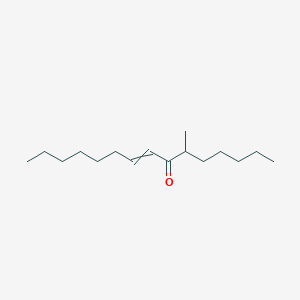

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)

